2-(Pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an attractive candidate for use in the development of new drugs, as well as in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a key role in the development and progression of various diseases. For example, research has shown that this compound can inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 2-(Pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid can have a range of biochemical and physiological effects, depending on the specific application and dosage. For example, research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (cell death) and reducing the expression of certain proteins that are involved in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid in lab experiments is its unique chemical structure, which makes it an effective tool for studying various biochemical and physiological processes. However, there are also some limitations to its use, including the fact that it can be difficult to synthesize and requires specialized knowledge and equipment.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(Pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid. Some of the most promising areas of research include the development of new drugs for the treatment of cancer and Alzheimer's disease, as well as the study of various biochemical and physiological processes. Additionally, there is potential for this compound to be used in the development of new imaging technologies for medical diagnostics.
Synthesemethoden
The synthesis of 2-(Pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid involves a multi-step process that requires specialized knowledge and equipment. One of the most common methods for synthesizing this compound is through the reaction of 2-aminopyridine with 2-hydroxybenzaldehyde in the presence of a suitable acid catalyst. This reaction results in the formation of an intermediate product, which is then further reacted with a carboxylic acid derivative to yield the final product.
Wissenschaftliche Forschungsanwendungen
The unique chemical properties of 2-(Pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid make it an attractive candidate for use in various scientific research applications. One of the primary areas of interest is in the development of new drugs, particularly those aimed at treating diseases such as cancer and Alzheimer's. Research has shown that this compound has the potential to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Eigenschaften
Molekularformel |
C13H8N2O3 |
---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
2-pyridin-3-yl-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-13(17)8-3-4-11-10(6-8)15-12(18-11)9-2-1-5-14-7-9/h1-7H,(H,16,17) |
InChI-Schlüssel |
PXIIHVLGLVLCOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.